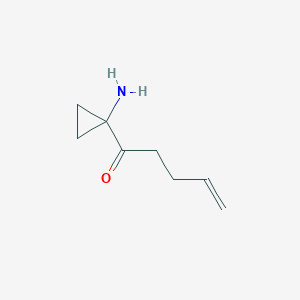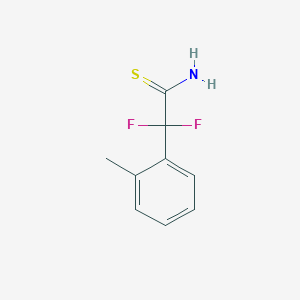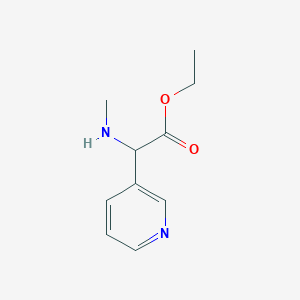![molecular formula C10H17Cl B13168506 [1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)
[1-(Chloromethyl)cyclobutyl]cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Chloromethyl)cyclobutyl]cyclopentane: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclobutane ring substituted with a chloromethyl group and a cyclopentane ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclobutyl]cyclopentane typically involves the chloromethylation of cyclobutylcyclopentane. This can be achieved through the reaction of cyclobutylcyclopentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in [1-(Chloromethyl)cyclobutyl]cyclopentane can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of cyclobutylcyclopentane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted cyclobutylcyclopentane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclobutylcyclopentane.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Chloromethyl)cyclobutyl]cyclopentane can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound serves as a model substrate for studying various organic reactions and mechanisms.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Biological Studies: It can be used in studies to understand the interaction of cycloalkane derivatives with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [1-(Chloromethyl)cyclobutyl]cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclobutylcyclopentane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chlorocyclobutane: Contains a chlorocyclobutane ring but lacks the cyclopentane ring, leading to different chemical properties.
Cyclopentylmethyl Chloride: Contains a cyclopentane ring with a chloromethyl group but lacks the cyclobutane ring.
Uniqueness:
Structural Complexity: The presence of both cyclobutane and cyclopentane rings in [1-(Chloromethyl)cyclobutyl]cyclopentane makes it structurally unique.
Reactivity: The chloromethyl group provides a reactive site for various chemical reactions, enhancing its utility in synthetic chemistry.
Properties
Molecular Formula |
C10H17Cl |
|---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclobutyl]cyclopentane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(6-3-7-10)9-4-1-2-5-9/h9H,1-8H2 |
InChI Key |
GODDMWVDDQYYHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)


![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)
![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)


![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)


![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)



